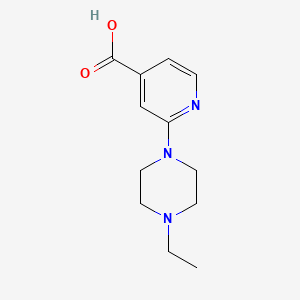

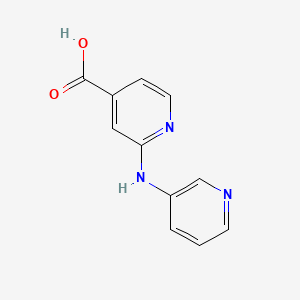

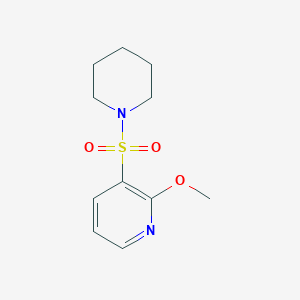

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development due to their diverse pharmacological activities. 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine can serve as a scaffold for designing novel drugs. Researchers explore its potential as a core structure for various therapeutic agents, including kinase inhibitors, antivirals, and antitumor compounds .

Spiropiperidines and Spiro Compounds

The spirocyclic motif is prevalent in natural products and bioactive molecules. By incorporating the piperidine ring, 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine derivatives can be used to synthesize spiro compounds. These may exhibit unique biological properties and find applications in drug discovery .

Condensed Piperidines

Condensed piperidines, formed by fusing additional rings to the piperidine core, offer structural diversity. Researchers investigate their potential as ligands for receptors, enzyme inhibitors, and other bioactive molecules2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine derivatives could contribute to this field .

Piperidinones and Their Biological Activity

Piperidinones are versatile intermediates in organic synthesis. They can be transformed into various functional groups, making them valuable in drug design. Researchers explore the biological activity of piperidinone-containing compounds, including their potential as enzyme inhibitors or modulators .

Multicomponent Reactions (MCRs)

Efficient synthetic methods are crucial for accessing diverse piperidine derivatives. MCRs allow the rapid assembly of complex molecules from simple starting materials. Researchers investigate MCRs involving 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine to create diverse libraries of bioactive compounds .

Pharmacological Evaluation

Biological evaluation of piperidine-containing compounds is essential. Researchers assess the pharmacological activity of derivatives, including their binding affinity to specific receptors, cytotoxicity, and potential therapeutic applications2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine may exhibit promising properties in this context .

Future Directions

Piperidines are significant in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of new piperidine derivatives, such as “2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine”, and the exploration of their potential biological activities could be a promising direction for future research .

Mechanism of Action

Target of Action

It is classified as a sulfonyl pyridine, a class of compounds known for their diverse biological activities.

Mode of Action

It’s worth noting that sulfonyl pyridines are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in sm cross-coupling reactions suggests it may play a role in carbon–carbon bond formation .

Result of Action

Its potential involvement in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The sm cross-coupling reactions it may be involved in are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-methoxy-3-piperidin-1-ylsulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-16-11-10(6-5-7-12-11)17(14,15)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYPRIKOUROGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3074129.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]](/img/structure/B3074149.png)